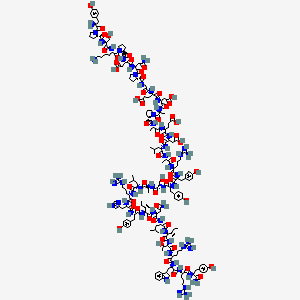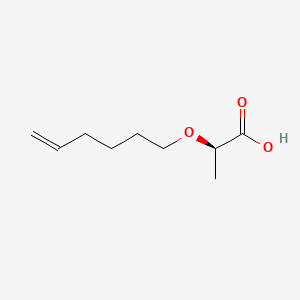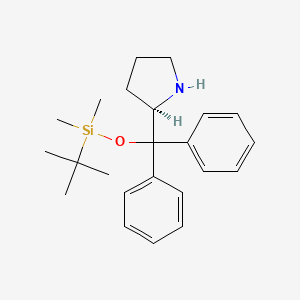
(R)-Diphenylprolinol tert-butyldimethylsilyl ether
Vue d'ensemble
Description
®-Diphenylprolinol tert-butyldimethylsilyl ether is a chemical compound used primarily as a protecting group in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is known for its stability and ability to protect hydroxyl groups during various chemical reactions. This compound is particularly useful in complex synthetic pathways where selective protection and deprotection of functional groups are required.
Applications De Recherche Scientifique
®-Diphenylprolinol tert-butyldimethylsilyl ether is widely used in scientific research for:
Chemistry: Protecting hydroxyl groups during multi-step organic syntheses.
Biology: Studying enzyme mechanisms where selective protection of functional groups is required.
Medicine: Synthesizing complex pharmaceutical intermediates.
Industry: Large-scale production of fine chemicals and active pharmaceutical ingredients (APIs)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diphenylprolinol tert-butyldimethylsilyl ether typically involves the reaction of ®-Diphenylprolinol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
In industrial settings, the production of tert-butyldimethylsilyl ethers often involves large-scale silylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-Diphenylprolinol tert-butyldimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.
Reduction: The compound is generally stable under reducing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF in tetrahydrofuran (THF) is commonly used for deprotection.
Major Products Formed
The major product formed from the deprotection of ®-Diphenylprolinol tert-butyldimethylsilyl ether is ®-Diphenylprolinol, along with tert-butyldimethylsilanol as a byproduct .
Mécanisme D'action
The mechanism of action of ®-Diphenylprolinol tert-butyldimethylsilyl ether involves the formation of a stable silyl ether bond between the hydroxyl group of ®-Diphenylprolinol and the silicon atom of the TBDMS group. This bond is resistant to a wide range of chemical conditions, providing protection to the hydroxyl group during various synthetic transformations. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the cleavage of the Si-O bond and release of the protected hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ether (TMS): Less stable than TBDMS ether, more susceptible to hydrolysis.
Triethylsilyl ether (TES): More stable than TMS but less stable than TBDMS.
Tert-butyldiphenylsilyl ether (TBDPS): More stable than TBDMS, especially under acidic conditions.
Triisopropylsilyl ether (TIPS): Highly stable, more resistant to hydrolysis than TBDMS
Uniqueness
®-Diphenylprolinol tert-butyldimethylsilyl ether is unique due to its balance of stability and ease of deprotection. It provides robust protection under a variety of conditions while allowing for selective deprotection using mild reagents like TBAF. This makes it particularly valuable in complex synthetic pathways where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
tert-butyl-[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFSFDYMOMREQP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746430 | |
| Record name | (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236033-34-3 | |
| Record name | (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1236033-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


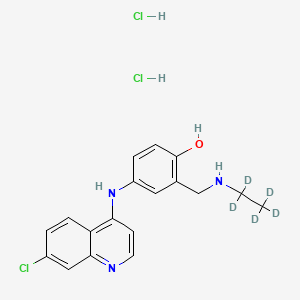
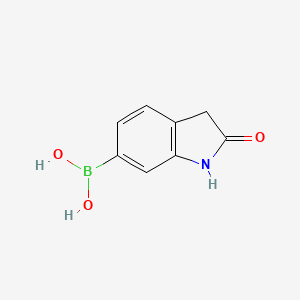
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

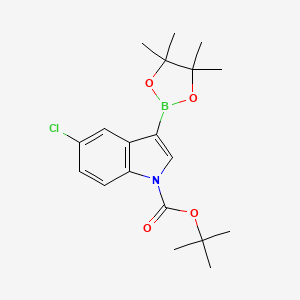
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)



